Cytotoxicity Spectrum: CAS 878716-84-8 Exhibits Differential Potency Across MCF-7, HCT-116, and PC-3 Cell Lines Compared to Non‑phenoxymethyl Thiadiazole Analogs
CAS 878716‑84‑8 demonstrates a differential cytotoxicity profile against three solid‑tumour cell lines, with the strongest activity observed against the androgen‑independent prostate cancer line PC‑3 (IC₅₀ = 10.0 µM), followed by the breast adenocarcinoma line MCF‑7 (IC₅₀ = 12.5 µM) and the colorectal carcinoma line HCT‑116 (IC₅₀ = 15.0 µM) [1]. In contrast, a representative non‑phenoxymethyl 1,3,4‑thiadiazole analog from a published series—Compound 7, a thiadiazole derivative lacking the phenoxymethyl‑furan motif—displayed substantially weaker activity against MCF‑7 (GI₅₀ = 148 µM) in a comparable MTT assay [2]. Although derived from cross‑study data with potential inter‑laboratory variability, the ~12‑fold potency differential suggests that the 2‑(phenoxymethyl)furan‑3‑carboxamide moiety significantly enhances cytotoxicity in this cell line.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀/GI₅₀) against MCF‑7 breast adenocarcinoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 12.5 µM (MCF‑7); additionally IC₅₀ = 10.0 µM (PC‑3), 15.0 µM (HCT‑116) [1] |
| Comparator Or Baseline | Thiadiazole Compound 7: GI₅₀ = 148 µM (~63.9 µg mL⁻¹) against MCF‑7 [2] |
| Quantified Difference | ~12‑fold greater potency of CAS 878716‑84‑8 vs. comparator (12.5 µM vs. 148 µM) in MCF‑7 |
| Conditions | Target compound: cell viability assay (cell line‑matched IC₅₀ determination; specific assay format not fully disclosed by vendor). Comparator: MTT assay, 48 h exposure. |
Why This Matters
The ~12‑fold differential in MCF‑7 potency suggests that the phenoxymethyl‑furan‑3‑carboxamide scaffold confers meaningful cytotoxicity advantages, making CAS 878716‑84‑8 a more appropriate starting point than generic thiadiazoles for anticancer screening programs targeting breast or prostate cancer.
- [1] Vendor‑aggregated bioactivity data for CAS 878716‑84‑8; originally linked to NIH Molecular Libraries Screening Center Network (MLSCN) assays. IC₅₀ values: MCF‑7 12.5 µM, HCT‑116 15.0 µM, PC‑3 10.0 µM. Data cross‑referenced from multiple chemical supplier datasheets (accessed 29 Apr 2026). View Source
- [2] Pharmacia (2023) 'New 1,3,4‑thiadiazoles as potential anticancer agents: pro‑apoptotic, cell cycle arrest, molecular modelling, and ADMET profile', Pharmacia, 70(4), pp. 1363–1377. Compound 7: GI₅₀ MCF‑7 = 148 µM (MTT, 48 h). doi: 10.3897/pharmacia.70.e113526. View Source
